Cas no 1538082-18-6 (Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate)

Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and medicinal chemistry applications. Its structure features a cyclobutyl ring with an aminomethyl substituent and a hydroxylated azetidine scaffold, protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability and handling. The presence of both amino and hydroxyl functionalities allows for further derivatization, making it useful in the development of bioactive molecules. The Boc protection ensures selective reactivity, facilitating controlled deprotection under mild conditions. This compound is particularly advantageous in the synthesis of complex heterocycles and peptidomimetics, offering a balance of reactivity and stability for advanced synthetic routes.
Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate structure
1538082-18-6 structure
Product name:Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate
CAS No:1538082-18-6
MF:C13H24N2O3
MW:256.341263771057
CID:5273965

Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate
    • Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate
    • Inchi: 1S/C13H24N2O3/c1-11(2,3)18-10(16)15-8-13(17,9-15)12(7-14)5-4-6-12/h17H,4-9,14H2,1-3H3
    • InChI Key: OCSLMWBKRLTABE-UHFFFAOYSA-N
    • SMILES: OC1(CN(C(=O)OC(C)(C)C)C1)C1(CN)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 339
  • Topological Polar Surface Area: 75.8
  • XLogP3: 0.8

Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-683160-0.25g
tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate
1538082-18-6 95.0%
0.25g
$972.0 2025-03-12
Enamine
EN300-683160-0.05g
tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate
1538082-18-6 95.0%
0.05g
$888.0 2025-03-12
Enamine
EN300-683160-5.0g
tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate
1538082-18-6 95.0%
5.0g
$3065.0 2025-03-12
Enamine
EN300-683160-1.0g
tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate
1538082-18-6 95.0%
1.0g
$1057.0 2025-03-12
Enamine
EN300-683160-10.0g
tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate
1538082-18-6 95.0%
10.0g
$4545.0 2025-03-12
Enamine
EN300-683160-0.1g
tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate
1538082-18-6 95.0%
0.1g
$930.0 2025-03-12
Enamine
EN300-683160-0.5g
tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate
1538082-18-6 95.0%
0.5g
$1014.0 2025-03-12
Enamine
EN300-683160-2.5g
tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate
1538082-18-6 95.0%
2.5g
$2071.0 2025-03-12

Additional information on Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate: A Comprehensive Overview

The compound with CAS No. 1538082-18-6, commonly referred to as Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a tert-butyl group, a cyclobutane ring, and a hydroxypiperidine moiety. These structural elements contribute to its potential applications in drug design and development.

Recent studies have highlighted the importance of tert-butyl groups in stabilizing molecular structures and enhancing bioavailability. The presence of this group in the compound suggests that it may play a critical role in modulating the pharmacokinetic properties of the molecule. Additionally, the cyclobutane ring introduces strain into the structure, which can be leveraged to create novel reactivity or binding affinities with biological targets.

The hydroxypiperidine moiety is another key feature of this compound. Piperidine derivatives are well-known for their ability to interact with various biological systems, including enzymes and receptors. The hydroxyl group attached to the piperidine ring may further enhance its functional versatility, potentially enabling interactions with nucleic acids or other biomolecules.

Recent research has focused on the synthesis and characterization of this compound. Advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to confirm its structure and purity. These studies have provided valuable insights into the stereochemistry and conformational dynamics of the molecule, which are crucial for understanding its behavior in biological systems.

In terms of applications, Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate has shown promise in drug discovery efforts targeting neurological disorders. Its ability to cross the blood-brain barrier and interact with specific receptor systems makes it a compelling candidate for further investigation. Preclinical studies have demonstrated moderate efficacy in models of neurodegenerative diseases, suggesting potential therapeutic value.

Moreover, this compound has been explored as a lead molecule for developing novel antibiotics. Its unique structure may allow it to inhibit bacterial enzymes or disrupt cellular membranes, offering a new avenue for combating antibiotic resistance. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to evaluate its potential in this domain.

From a synthetic chemistry perspective, the construction of this molecule involves multi-step reactions that highlight the ingenuity of modern organic synthesis techniques. Key steps include the formation of the cyclobutane ring through [2+2] cycloaddition reactions and the installation of the tert-butyl group via esterification processes. These methods not only demonstrate the feasibility of constructing complex molecules but also pave the way for further diversification of related compounds.

In conclusion, Tert-butyl 3-[1-(aminomethyl)cyclobutyl]-3-hydroxyazetidine-1-carboxylate represents a significant advancement in organic chemistry with promising applications in drug development. Its unique structural features, combined with recent research findings, underscore its potential as a valuable tool in addressing unmet medical needs. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of scientific innovation.

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